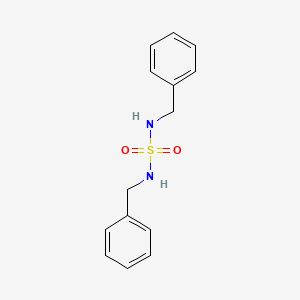

N,N'-dibenzylsulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-Dibenzylsulfamide is an organic compound that belongs to the class of sulfamides. Sulfamides are sulfur-containing compounds that are analogs of ureas, where the carbonyl group is replaced by a sulfonyl group. N,N’-Dibenzylsulfamide is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the sulfamide moiety. This compound is known for its ability to engage in hydrogen bonding, making it useful in various chemical and biological applications.

Mechanism of Action

Target of Action

N,N’-dibenzylsulfamide, also known as Benzyl(Benzylsulfamoyl)Amine, is a type of sulfonamide. Sulfonamides are known to have antibacterial activity and have been used as chemotherapeutic agents . .

Mode of Action

Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from synthesizing nucleic acids and proteins, thereby inhibiting their growth and proliferation .

Biochemical Pathways

As a sulfonamide, it likely affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .

Result of Action

As a sulfonamide, its primary effect is likely the inhibition of bacterial growth and proliferation by interfering with folic acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dibenzylsulfamide can be synthesized through the reaction of benzylamine with sulfamoyl chloride. The reaction typically takes place in an organic solvent such as acetonitrile, and the mixture is heated to around 80°C. The addition of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly improve the yield of the reaction. For instance, using a stoichiometric amount of DBU can increase the yield to 97% .

Industrial Production Methods: While specific industrial production methods for N,N’-dibenzylsulfamide are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzylsulfamide undergoes various chemical reactions, including:

Substitution Reactions: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The sulfamide moiety can undergo oxidation to form sulfonic acids or reduction to form thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzylamine and sulfamic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution Reactions: Various substituted benzyl derivatives.

Oxidation Reactions: Benzylsulfonic acids.

Reduction Reactions: Benzylthiols.

Hydrolysis: Benzylamine and sulfamic acid.

Scientific Research Applications

N,N’-Dibenzylsulfamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioisostere for amides, ureas, and carbamates in drug design.

Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.

Comparison with Similar Compounds

N,N’-Dibenzylsulfamide can be compared with other similar compounds such as:

N,N’-Dimethylsulfamide: Lacks the benzyl groups, making it less hydrophobic and less effective in hydrogen bonding.

N,N’-Diethylsulfamide: Similar to N,N’-dibenzylsulfamide but with ethyl groups instead of benzyl groups, resulting in different physical and chemical properties.

N-Benzyl-N’-methylsulfamide: Contains one benzyl and one methyl group, offering a balance between hydrophobicity and hydrogen bonding capability.

Uniqueness: N,N’-Dibenzylsulfamide is unique due to its dual benzyl groups, which enhance its hydrophobicity and hydrogen bonding potential. This makes it particularly useful in applications requiring strong molecular interactions and stability.

Properties

IUPAC Name |

N-(benzylsulfamoyl)-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-19(18,15-11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURCZXCDZQICPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434083.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)

![N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2434088.png)

![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)

![9,11-Dibromo-5,6-dihydrobenzo[c]acridine](/img/structure/B2434096.png)

![methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2434098.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434100.png)